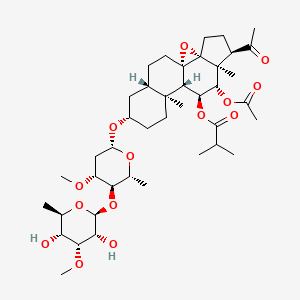
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B involves multiple steps, including glycosylation and acetylation reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that the production involves extraction from natural sources, such as the Alocasia plant, followed by purification and chemical modification to achieve the desired compound.
化学反応の分析
Types of Reactions
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated steroids.
科学的研究の応用
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and glycosylation reactions.
Biology: It is studied for its role in cell signaling pathways, particularly those involving Aurora-A kinase.
Medicine: It has potential therapeutic applications in cancer treatment, especially for lymphoma.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of 3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B involves the regulation of Aurora-A kinase, a protein that plays a crucial role in cell division and tumor growth . By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Tenacigenin A: Another steroid isolated from Alocasia with similar anti-tumor properties.
Oleandrin: A cardiac glycoside with anti-cancer effects.
Digitoxin: A cardiac glycoside used in heart disease treatment with potential anti-cancer properties.
Uniqueness
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B is unique due to its specific glycosylation pattern and its potent inhibition of Aurora-A kinase, which distinguishes it from other similar compounds .
生物活性
3-O-beta-Allopyranosyl-(1->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B (CAS No. 1260252-18-3) is a complex glycosylated compound derived from the plant Poria cocos. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal applications.
Chemical Structure and Properties
- Molecular Formula : C₄₁H₆₄O₁₄
- Molecular Weight : 780.94 g/mol
- Chemical Structure : The compound features multiple sugar moieties and acyl groups, contributing to its biological properties.
Anticancer Activity
Research indicates that derivatives of tenacigenin B, including the compound , exhibit significant anticancer properties. A study by Hu et al. (2008) demonstrated that these compounds can reverse P-glycoprotein-mediated multidrug resistance in HepG2/Dox cells, suggesting a potential role in enhancing the efficacy of chemotherapy agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, indicating its ability to scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress, which is linked to numerous chronic diseases.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Study on Multidrug Resistance :
- Objective : To evaluate the effect of tenacigenin B derivatives on drug-resistant cancer cells.
- Findings : The study found that these derivatives significantly enhanced the sensitivity of HepG2/Dox cells to doxorubicin, a common chemotherapeutic agent, thereby suggesting a mechanism for overcoming drug resistance .
- Anti-inflammatory Mechanism :
- Antioxidant Evaluation :
特性
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,34-,35-,37+,38+,39+,40+,41-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMBTMYJCYTRG-IRCPNMLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














